Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

Catalog No.
S15619856
CAS No.
20710-28-5
M.F
C15H12N4O4
M. Wt
312.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

CAS Number

20710-28-5

Product Name

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

IUPAC Name

2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

InChI

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+

InChI Key

RLSRMSQNTNYDMC-LVVPDBGKSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has the molecular formula C15H12N4O4C_{15}H_{12}N_{4}O_{4}. It features a hydrazone functional group formed through the condensation of the aldehyde group of cinnamaldehyde and 2,4-dinitrophenylhydrazine. This compound exhibits unique chemical properties that make it valuable in various scientific fields, particularly in organic synthesis and biological assays .

  • Oxidation: The compound can be oxidized to yield products such as carboxylic acids or ketones when treated with oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydrazone group can undergo nucleophilic substitution reactions under basic conditions .

Research indicates that cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has potential biological activities. It is being investigated for its antimicrobial and antitubercular properties. The compound's mechanism of action involves nucleophilic addition-elimination reactions with carbonyl groups in biological substrates, which may disrupt cellular functions in pathogens.

The synthesis of cinnamaldehyde, (2,4-dinitrophenyl)hydrazone typically involves a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium. Acetic acid is commonly used as a catalyst. The mixture is heated to facilitate the formation of the hydrazone product .

Synthetic Route:

  • Combine cinnamaldehyde and 2,4-dinitrophenylhydrazine in a reaction vessel.
  • Add acetic acid to the mixture as a catalyst.
  • Heat the mixture to promote reaction completion.
  • Purify the resulting hydrazone through recrystallization.

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has diverse applications:

  • Organic Synthesis: Used as a reagent for synthesizing hydrazones and related compounds.
  • Biochemical Assays: Employed in detecting aldehydes and ketones due to its ability to form stable derivatives.
  • Material Science: Investigated for its potential in developing new materials and complex molecules .

Interaction studies involving cinnamaldehyde, (2,4-dinitrophenyl)hydrazone focus on its reactivity with various carbonyl compounds. The compound's ability to form colored precipitates upon reaction with aldehydes and ketones is utilized in analytical chemistry for identifying these functional groups .

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone can be compared with several similar compounds:

Compound NameStructure/FunctionalityUnique Features
Cinnamaldehyde HydrazoneDerived from cinnamaldehyde and hydrazineLacks the dinitrophenyl moiety; less reactive
2,4-DinitrophenylhydrazineBasic structure with two nitro groupsStrong nucleophilic character; widely used in tests
Cinnamic AldehydeAldehyde functional group; precursor to many derivativesLess stable than hydrazones; more reactive

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is unique due to its dual functionality from both cinnamaldehyde and 2,4-dinitrophenyl groups. This allows it to participate in a wider range of

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

312.08585488 g/mol

Monoisotopic Mass

312.08585488 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-15

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